molecular formula C8H7ClO4S B165011 2-Chloro-4-(methylsulfonyl)benzoic acid CAS No. 53250-83-2

2-Chloro-4-(methylsulfonyl)benzoic acid

Cat. No.: B165011
CAS No.: 53250-83-2
M. Wt: 234.66 g/mol
InChI Key: CTTWSFIIFMWHLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(methylsulfonyl)benzoic acid typically involves the oxidation of 2-Chloro-4-(methylsulfonyl)toluene. This reaction is catalyzed by copper(I) and nitric acid, which facilitates the benzylic oxidation process .

Industrial Production Methods: In an industrial setting, this compound can be synthesized by adding 2-Chloro-4-sulfonyl chloride benzoic acid chloride to an aqueous solution of sodium sulfite and sodium bicarbonate. The reaction is conducted at 40°C for 3 hours, followed by heating to 75°C. Chloroacetic acid and a small amount of sodium hydroxide are then added, and the mixture is refluxed at 105°C for 21 hours. The resulting product is filtered and dried .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other products.

    Substitution: The chloro group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of benzoic acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(methylsulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets in plants. It acts as an intermediate in the synthesis of herbicides, which inhibit essential enzymes in plants, leading to their death. The molecular pathways involved include the inhibition of photosynthesis and other vital processes in plants .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTWSFIIFMWHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201364
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53250-83-2
Record name 2-Chloro-4-(methylsulfonyl)benzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-
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Record name 2-chloro-4-(methylsulfonyl)benzoic acid
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Record name 2-Chloro-4-(methylsulfonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer was charged with 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate and 40 mL of water. The resulting slurry was heated to 75° C. and 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride was added slowly. After stirring at 75° C. for 2 hours, 6.4 g (55 mmol) of the sodium salt of chloroacetic acid was added and the reaction mixture heated at reflux for 21 hours. The cooled reaction mixture was acidified with dilute HCl and extracted with ethyl acetate. The organic layer was dried with magnesium sulfate and evaporated to dryness to afford 7.5 g of 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid. This material was shown to be 87% pure, representing an 85% overall yield.
Quantity
4.6 g
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reactant
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12.3 g
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40 mL
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10 g
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6.4 g
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Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer was charged with 9.2 g (73 mmol) of sodium sulfite, 24.6 g (292 mmol) of sodium bicarbonate and 80 mL of water. The resulting slurry was heated to 50° C., and 20.0 g (70 mmol) of 2-chloro-4-(chlorosulfonyl)benzoic acid was added over 15 minutes. After heating at 50° C. for three hours, chloroacetic acid (10.4 g, 110 mmol) and 5.7 mL (110 mmol) of 50% aqueous sodium hydroxide were added sequentially to the aqueous solution of 2-chloro-4-sulfinylbenzoic acid, and the reaction mixture heated to reflux. After heating for 19 hours, the reaction mixture was allowed to cool to ambient temperature and acidified with dilute HCl. The precipitated solids were collected by filtration, washed with dilute HCl and dried to give 17.4 g of 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid. The solid was assayed at 85% purity, corresponding to an overall yield of 89%.
Quantity
9.2 g
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reactant
Reaction Step One
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24.6 g
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reactant
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Quantity
80 mL
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solvent
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20 g
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reactant
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10.4 g
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reactant
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5.7 mL
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2-chloro-4-sulfinylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthesis routes for 2-chloro-4-(methylsulfonyl)benzoic acid?

A1: Two main synthesis routes have been explored for this compound:

  • Direct Oxidation of 2-chloro-4-(methylsulfonyl)toluene: This method utilizes liquid-phase catalytic oxidation, typically employing an Amoco catalyst and acetic acid as the solvent []. Reaction parameters like temperature, pressure, reaction time, water content, and substrate concentration significantly influence the yield [].
  • Two-Step Synthesis from 4-(Methylsulfonyl)toluene: This approach involves chlorination of 4-(methylsulfonyl)toluene followed by oxidation. Chlorination is conducted using chlorine gas in a low-polar solvent like carbon tetrachloride or methyl chloride with iron as a catalyst []. Subsequently, nitric acid is used to oxidize the intermediate 2-chloro-4-(methylsulfonyl)toluene to the desired benzoic acid derivative [].

Q2: What are the optimal conditions for maximizing the yield of this compound in the liquid-phase catalytic oxidation method?

A: Research suggests that a reaction temperature of 150-160 °C, pressure of 0.7-1.0 MPa, reaction time of 50-60 minutes, water content below 10%, and a substrate concentration of 14% are optimal for achieving high yields exceeding 90% with a conversion rate of 98% [].

Q3: Besides its use as a chemical intermediate, has this compound been associated with any biological effects?

A: Interestingly, this compound has been identified as a photodegradation product of the herbicide sulcotrione []. While considered less toxic than atrazine, the emergence of this compound and other photoproducts from sulcotrione raises concerns about potential impacts on aquatic organisms like Vibrio fischeri bacteria [].

Q4: Are there any known occupational health hazards associated with this compound?

A: Recent studies have revealed that exposure to 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid, a derivative of this compound, can lead to occupational asthma, rhinitis, and contact urticaria [, ]. These effects appear to be mediated by IgE-mediated sensitization, highlighting the importance of stringent exposure control measures in occupational settings handling this compound [, ].

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